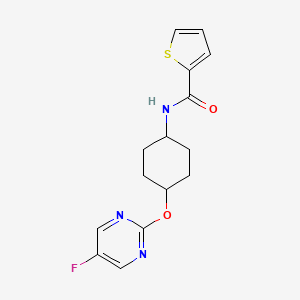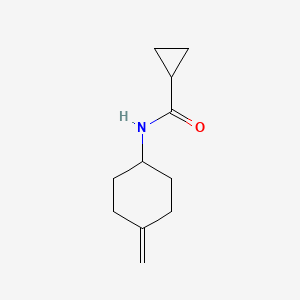![molecular formula C14H24N2O5S B2483908 Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid CAS No. 1037825-20-9](/img/new.no-structure.jpg)
Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid is a compound that combines an ester and a sulfonic acid The tert-butyl 2-[amino(methyl)amino]acetate part is an ester of amino acid, while the 4-methylbenzenesulfonic acid part is a sulfonic acid derivative
Mechanism of Action
Target of Action
Similar compounds are known to be involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound may also interact with organoboron reagents or palladium catalysts.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reactions . In these reactions, the compound may interact with its targets (organoboron reagents or palladium catalysts) to form new carbon-carbon bonds.
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it may influence the synthesis of various organic compounds.
Result of Action
As a potential participant in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon-carbon bonds, thereby influencing the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[amino(methyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with methylamine, followed by the addition of another equivalent of methylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of tert-butyl 2-[amino(methyl)amino]acetate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities.
The industrial production of 4-methylbenzenesulfonic acid typically involves large-scale sulfonation reactors, where toluene is continuously fed into the reactor along with sulfuric acid. The product is then separated and purified using distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[amino(methyl)amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Amidation: The amino groups can react with carboxylic acids or their derivatives to form amides.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
4-methylbenzenesulfonic acid can participate in:
Electrophilic Aromatic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Amidation: Carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a coupling agent like EDCI or DCC.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: Tert-butyl alcohol and 2-[amino(methyl)amino]acetic acid.
Amidation: Various amides depending on the carboxylic acid used.
Substitution: Substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[amino(ethyl)amino]acetate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl 2-[amino(methyl)amino]propionate: Similar structure but with a propionate ester instead of an acetate ester.
4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid is unique due to the combination of an ester and a sulfonic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and pharmaceutical research.
Properties
CAS No. |
1037825-20-9 |
|---|---|
Molecular Formula |
C14H24N2O5S |
Molecular Weight |
332.42 |
IUPAC Name |
tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
GNAZZEYMVIVFQM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CN(C)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)
![1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2483831.png)
![4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline](/img/structure/B2483833.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2483837.png)
![1-(2-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2483839.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2483843.png)
![2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2483844.png)
![1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2483847.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2483848.png)
